molecular formula C7H15NO2 B1607402 3-(Diethylamino)propanoic acid CAS No. 6972-41-4

3-(Diethylamino)propanoic acid

Cat. No.: B1607402
CAS No.: 6972-41-4
M. Wt: 145.2 g/mol
InChI Key: DIOYEFVIHLBWJX-UHFFFAOYSA-N
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Description

Contextualization within Beta-Amino Acid Chemistry Research

3-(Diethylamino)propanoic acid is classified as a beta-amino acid, a class of organic compounds distinguished by the placement of the amino group on the third carbon atom of the propanoic acid chain. smolecule.com This structural motif sets it apart from the more commonly known alpha-amino acids, which are the fundamental building blocks of proteins. The study of beta-amino acids and their derivatives is a significant area of research, offering unique structural and chemical properties that are explored in various fields of chemistry. A related compound, 3-(dimethylamino)propanoic acid, also known as N,N-dimethyl-beta-alanine, is another example of an N,N-dimethyl beta-amino acid that finds utility in proteomics research. scbt.comechemi.com

Significance of the Diethylamino and Carboxylic Acid Functionalities in Chemical and Biological Systems

The chemical behavior of this compound is largely dictated by its two primary functional groups: the diethylamino group and the carboxylic acid group.

The diethylamino group , (CH₃CH₂)₂NH, is a secondary amine that imparts basic properties to the molecule. wikipedia.orglibretexts.org Amines are characterized by the nitrogen atom's lone pair of electrons, which can readily accept a proton, classifying them as Brønsted-Lowry bases. libretexts.org The presence of two ethyl groups on the nitrogen atom influences the steric and electronic environment of the amine, which in turn affects its reactivity and physical properties. wikipedia.org The diethylamino group is a feature in various organic compounds and is utilized in chemical synthesis. wikipedia.orgontosight.ai

The carboxylic acid group , -COOH, is a defining feature of carboxylic acids and is responsible for their acidic nature. fiveable.mesolubilityofthings.comnumberanalytics.com This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. numberanalytics.com The hydroxyl proton can be donated, making carboxylic acids Brønsted-Lowry acids. numberanalytics.com The carboxylic acid functionality is pivotal in a vast array of chemical reactions, including esterification and amidation, and is a common pharmacophore in many therapeutic agents. smolecule.comnih.gov The interplay between the basic diethylamino group and the acidic carboxylic acid group within the same molecule gives this compound its zwitterionic potential and unique chemical characteristics.

Overview of Current Research Trajectories and Gaps for this compound

Current research on this compound and its analogs primarily focuses on their utility as building blocks in organic synthesis. For instance, it is used as a reagent in peptide synthesis, acting as a coupling agent to facilitate the formation of peptide bonds. smolecule.com The development of environmentally friendly and sustainable synthesis methods for amino acids, including this compound, is an active area of investigation. smolecule.com

A significant gap in the current research landscape is a comprehensive understanding of the fundamental physicochemical properties and reaction kinetics of this compound. While some basic data is available, more in-depth studies on its conformational analysis, spectroscopic characterization, and reactivity under various conditions would be beneficial for its broader application in synthetic chemistry. Furthermore, while its use in peptide synthesis is noted, a more extensive exploration of its potential in creating novel peptide-like structures or polymers with unique properties is warranted.

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound revolve around several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and its derivatives. This includes detailed characterization using modern analytical techniques to establish a comprehensive profile of the compound.

Reaction Chemistry: Investigating the reactivity of both the diethylamino and carboxylic acid functional groups to understand its behavior in various chemical transformations. This includes exploring its potential as a catalyst or a specialized reagent in organic synthesis.

Structural Studies: Elucidating the three-dimensional structure and conformational preferences of the molecule, which are crucial for understanding its interactions and properties.

Material Science Applications: Exploring the potential of incorporating this compound into polymers and other materials to impart specific properties, such as altered solubility, charge characteristics, or binding capabilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOYEFVIHLBWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989883
Record name N,N-Diethyl-beta-alanine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-41-4
Record name .beta.-Alanine,N-diethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-beta-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 3 Diethylamino Propanoic Acid

Direct Synthetic Routes to 3-(Diethylamino)propanoic Acid

The primary and most direct synthetic route to this compound is the aza-Michael addition, also known as the conjugate addition, of diethylamine to an acrylic acid derivative. This reaction is a cornerstone for the formation of β-amino acids.

Exploration of Reaction Conditions and Optimization Strategies

The synthesis of this compound via the aza-Michael addition is typically achieved by reacting diethylamine with acrylic acid or its esters, such as ethyl acrylate. The reaction conditions can be optimized to maximize the yield and purity of the final product. Key parameters for optimization include the choice of solvent, temperature, and the use of catalysts.

While the reaction can proceed without a catalyst, various catalysts can be employed to enhance the reaction rate and yield. These can include both Brønsted and Lewis acids, as well as organocatalysts. Microwave-assisted synthesis has also been shown to be an effective method for accelerating aza-Michael additions, often leading to shorter reaction times and higher yields researchgate.net.

Optimization strategies often involve a systematic study of the following parameters:

Solvent: A variety of solvents can be used, with polar aprotic solvents often being preferred. The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of side products.

Stoichiometry of Reactants: Using a slight excess of one of the reactants, typically the more volatile amine, can help to drive the reaction to completion.

Catalyst: The use of catalysts such as ytterbium triflate has been shown to be effective in optimizing the aza-Michael addition step in the synthesis of related compounds researchgate.net.

A general representation of the synthesis is presented in the following table:

Reactant 1Reactant 2CatalystSolventTemperatureProduct
DiethylamineAcrylic AcidNone / Acid CatalystWater / Organic SolventRoom Temperature to RefluxThis compound
DiethylamineEthyl AcrylateNone / Base CatalystEthanol / Aprotic SolventRoom Temperature to RefluxEthyl 3-(diethylamino)propionate

This interactive table provides a general overview of the reaction conditions. Specific conditions can be tailored to optimize the yield and purity of the product.

Mechanistic Investigations of Synthesis Pathways

The mechanism of the aza-Michael addition of an amine to an acrylate proceeds through a nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated carbonyl compound. Computational studies have provided detailed insights into this mechanism acs.org.

The reaction is believed to proceed through a 1,2-addition mechanism , which involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic β-carbon of the acrylic acid or ester.

Formation of a Zwitterionic Intermediate: This initial attack leads to the formation of a zwitterionic intermediate, where the nitrogen atom bears a positive charge and the α-carbon carries a negative charge, which is stabilized by resonance with the carbonyl group.

Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the negatively charged α-carbon. This proton transfer can be assisted by another molecule of the amine or the solvent. This is often the rate-determining step of the reaction acs.org.

For primary and secondary amines reacting with ethyl acrylate, the 1,2-addition mechanism is generally favored. However, the alternative 1,4-addition mechanism can become competitive if there are bulky substituents on the amine or the acrylate double bond acs.org.

Derivatization and Functionalization Strategies of this compound

The presence of both a carboxylic acid and a tertiary amine functional group in this compound allows for a variety of derivatization and functionalization reactions.

Esterification Reactions of the Carboxylic Acid Moiety

Esterification of the carboxylic acid group is a common and important transformation of this compound, leading to the formation of esters with a wide range of potential applications.

Synthesis of Alkyl and Aryl Esters (e.g., Ethyl 3-(Diethylamino)propionate)

The synthesis of alkyl and aryl esters of this compound can be achieved through several established esterification methods.

Fischer Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is reacted with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid chemistrysteps.comorganic-chemistry.org. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction chemistrysteps.comathabascau.ca.

Reaction Scheme for Fischer Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

Steglich Esterification: This method is particularly useful for the synthesis of esters under mild conditions, especially for substrates that are sensitive to strong acids. The reaction employs a coupling reagent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP) wikipedia.orgsynarchive.comorganic-chemistry.org. The reaction is generally carried out at room temperature in an aprotic solvent wikipedia.org. A key feature of this reaction is the removal of water by DCC, which forms the insoluble dicyclohexylurea (DCU) byproduct wikipedia.org.

Reaction Scheme for Steglich Esterification: R-COOH + R'-OH + DCC --(DMAP)--> R-COOR' + DCU + H₂O

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.gov. This method is advantageous for its mild reaction conditions and high stereoselectivity nih.gov.

Reaction Scheme for Mitsunobu Reaction: R-COOH + R'-OH + PPh₃ + DEAD → R-COOR' + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

Synthesis of Ethyl 3-(Diethylamino)propionate: A specific example is the synthesis of Ethyl 3-(diethylamino)propionate, which can be prepared by the direct addition of diethylamine to ethyl acrylate. This reaction is typically carried out by heating the reactants, often without a solvent or in an alcohol like ethanol.

The following table summarizes various methods for the synthesis of esters of this compound:

Esterification MethodReagentsCatalystKey Features
Fischer EsterificationAlcohol (excess)Strong Acid (e.g., H₂SO₄)Reversible, requires forcing conditions (heat, excess alcohol) chemistrysteps.comorganic-chemistry.org.
Steglich EsterificationAlcohol, DCCDMAPMild conditions, good for sensitive substrates, forms DCU byproduct wikipedia.orgsynarchive.comorganic-chemistry.org.
Mitsunobu ReactionAlcohol, PPh₃, DEAD/DIADNoneMild conditions, inversion of stereochemistry at the alcohol center wikipedia.orgnih.gov.
Synthesis of Aryl EstersPhenol, Triarylphosphites, N-IodosuccinimideNoneDirect synthesis from carboxylic acids under neutral conditions rsc.org.

This interactive table outlines common esterification methods applicable to this compound.

Regioselective Esterification Methodologies

The concept of regioselective esterification applies to molecules that possess multiple hydroxyl or carboxylic acid groups, where one specific group is targeted for esterification over others. In the case of this compound, there is only a single carboxylic acid moiety. Therefore, the issue of regioselectivity in its esterification does not arise. Any esterification reaction will inherently occur at the sole carboxylic acid functional group.

Amide Formation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for a variety of chemical transformations, most notably the formation of amides. This reaction involves coupling the carboxylic acid with a primary or secondary amine to form a stable amide linkage, a cornerstone reaction in medicinal chemistry and materials science.

Synthesis of Substituted Amides (e.g., Propanamide, 3-(diethylamino)-N-substituted derivatives)

The direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Therefore, the synthesis of N-substituted 3-(diethylamino)propanamide derivatives requires the use of coupling reagents to "activate" the carboxylic acid. libretexts.orggrowingscience.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). libretexts.orggrowingscience.comnih.gov The reaction proceeds by the carboxylic acid adding to the coupling agent, which is then displaced by the amine to form the final amide product. libretexts.org This methodology allows for the synthesis of a diverse library of amide derivatives by varying the amine coupling partner.

Table 1: Examples of Synthesized N-Substituted 3-(diethylamino)propanamides

Amine ReactantResulting Amide Product Name
Aniline3-(diethylamino)-N-phenylpropanamide
BenzylamineN-benzyl-3-(diethylamino)propanamide
Morpholine1-(3-(diethylamino)propanoyl)morpholine
Piperidine1-(3-(diethylamino)propanoyl)piperidine
CyclohexylamineN-cyclohexyl-3-(diethylamino)propanamide
Optimization of Amide Coupling Conditions

The efficiency and yield of amide bond formation are highly dependent on the reaction conditions. Optimization is often required, particularly for challenging substrates such as sterically hindered or electron-deficient amines. researchgate.net Key parameters for optimization include the choice of coupling reagent, the addition of activating agents or bases, the solvent, and the reaction temperature. growingscience.comnih.gov

For instance, carbodiimide-based couplings (using EDC or DCC) are frequently performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.gov HOBt can suppress side reactions and reduce the risk of racemization in chiral substrates, while DMAP can serve as an acyl transfer catalyst. nih.gov The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), is crucial to neutralize acids formed during the reaction without competing with the primary amine nucleophile. growingscience.comnih.gov Solvents are typically aprotic, with Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and acetonitrile being common choices. growingscience.comnih.gov

Table 2: Parameters for Optimization of Amide Coupling Reactions

ParameterOptionsGeneral Observations & Research Findings
Coupling Reagent EDC, DCC, HATU, T3PHATU is often highly effective for difficult couplings. growingscience.comresearchgate.net EDC is preferred over DCC when byproducts need to be water-soluble for easier removal. nih.gov
Additive/Catalyst HOBt, DMAPThe use of DMAP and a catalytic amount of HOBt with EDC can significantly improve yields, especially with electron-deficient amines. nih.gov
Base DIPEA, Triethylamine (Et3N)A base is necessary to deprotonate the carboxylic acid and neutralize acidic byproducts. commonorganicchemistry.com DIPEA is a common choice due to its poor nucleophilicity. growingscience.com
Solvent DCM, DMF, AcetonitrileAcetonitrile and Dichloromethane often provide the best results. nih.gov DMF is useful for dissolving a wide range of substrates.
Temperature 0 °C to Room Temperature (or higher)Reactions are often started at 0°C to control the initial exothermic activation step, then allowed to warm to room temperature. nih.gov Higher temperatures may be needed for unreactive substrates. researchgate.net

Modifications of the Diethylamino Group

The tertiary amine of the diethylamino moiety offers another site for chemical modification, primarily through reactions targeting the lone pair of electrons on the nitrogen atom.

Salt Formation (e.g., Hydrochloride)

The basic nature of the tertiary diethylamino group allows it to readily react with acids to form salts. The most common example is the formation of this compound hydrochloride. cenmed.comscbt.com This is a simple acid-base reaction where the nitrogen atom is protonated by an acid, such as hydrochloric acid (HCl). This conversion is often employed to improve the compound's crystallinity, aqueous solubility, and stability, which can be advantageous for handling and formulation. nih.gov The formation of hydrochloride salts can be achieved using aqueous HCl, gaseous hydrogen chloride, or trialkylsilyl halides under anhydrous conditions. google.com

Exploration of N-Alkylation and N-Acylation Reactions

N-Alkylation : The diethylamino group can act as a nucleophile and react with alkylating agents, such as alkyl halides. This reaction leads to the formation of a quaternary ammonium salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. This transformation can significantly alter the physical and chemical properties of the molecule.

N-Acylation : Direct N-acylation, the formation of an amide bond at the tertiary nitrogen, is generally not feasible for the diethylamino group. tubitak.gov.tr This is because acylation reactions typically require the amine to have at least one proton on the nitrogen atom that can be removed during the reaction. Since the diethylamino group is a tertiary amine with no N-H bonds, it cannot undergo direct acylation with carboxylic acids or their derivatives under standard conditions.

Reactions Involving the Propanoic Acid Backbone

Beyond modifications of its terminal functional groups, the propanoic acid backbone itself can undergo chemical transformations. A significant reaction is the reduction of the carboxylic acid moiety. Using powerful reducing agents like lithium aluminium hydride (LiAlH4), the carboxylic acid group can be reduced to a primary alcohol. researchgate.net This reaction would convert this compound into 3-(diethylamino)propan-1-ol. This transformation provides a route to a different class of compounds (amino alcohols) from the same starting material, expanding its synthetic utility.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the Michael addition of diethylamine to acrylic acid or its esters. Catalysis plays a crucial role in enhancing the efficiency and selectivity of this and related transformations for producing various derivatives.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. mpg.de In the context of synthesizing β-amino acid derivatives, various homogeneous catalysts have been developed.

For example, chiral mono- and bi-dentate phosphorous ligands in complex with Ruthenium (Ru) and Rhodium (Rh) have been effectively used as homogeneous catalysts for the asymmetric hydrogenation of N-acyl-β-(amino) acrylates to produce chiral β-amino acid derivatives. hilarispublisher.com These catalytic systems can achieve high yields and enantioselectivities. hilarispublisher.com

Catalyst SystemSubstrate TypeReaction TypeKey Advantage
Ru(O₂CCH₃)₂ with Chiral Phosphorous LigandsN-acyl-β-(amino) acrylatesAsymmetric HydrogenationHigh enantioselectivity for β-amino acid derivatives. hilarispublisher.com
Rh Complexes with Chiral Phosphorous Ligands(Z)-enaminesAsymmetric HydrogenationHigh yields and enantioselectivities. hilarispublisher.com

This table provides examples of homogeneous catalyst systems used in the synthesis of β-amino acid derivatives hilarispublisher.com.

Heterogeneous catalysts exist in a different phase from the reactants and are favored in industrial processes due to their ease of separation and recyclability. mdpi.comum.edu.mt For the synthesis of compounds like this compound via Michael addition, solid base catalysts are particularly relevant.

A study on the thia-Michael reaction, which is analogous to the aza-Michael addition required for synthesizing the title compound, demonstrated the effectiveness of Amberlyst® A21, a polymeric resin with tertiary amino groups, as a recyclable heterogeneous catalyst. mdpi.comum.edu.mt The reaction between various thiols and Michael acceptors, such as ethyl acrylate, proceeded efficiently under solvent-free conditions at room temperature, affording high yields of the adducts. mdpi.com The catalyst was easily recovered by filtration and could be reused for multiple cycles without significant loss of activity. mdpi.comum.edu.mt

CatalystReactionConditionsAdvantageRecyclability
Amberlyst® A21Thia-Michael AdditionSolvent-free, Room TemperatureHigh yields, easy recovery, environmentally friendly. mdpi.comSuccessfully recycled for five consecutive cycles. mdpi.comum.edu.mt

This table highlights the use of Amberlyst® A21 as a heterogeneous catalyst in a Michael addition reaction, a key step in the synthesis of β-amino derivatives mdpi.comum.edu.mt.

Asymmetric Synthesis and Chiral Resolution of this compound and its Enantiomers

It is important to note that this compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers. However, the development of asymmetric methods for the synthesis of chiral β-amino acids and their derivatives is a highly significant area of research due to their importance as building blocks for pharmaceuticals and other biologically active molecules. hilarispublisher.comacs.orgnih.gov This section will focus on the asymmetric synthesis and chiral resolution of chiral β-amino acid derivatives.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. Several catalytic strategies have been developed for the enantioselective synthesis of β-amino acid derivatives.

Copper-Catalyzed Asymmetric Hydroamination: A unified strategy using copper catalysts has been developed for the direct preparation of a variety of chiral β-amino acid derivatives, including esters, amides, and nitriles, in a highly regio- and enantioselective manner. chinesechemsoc.org

Rhodium-Catalyzed Asymmetric Hydrogenation: The Rh-TangPhos catalyst system has proven to be highly efficient for the asymmetric hydrogenation of β-(acylamino)acrylates, yielding a wide array of both β-alkyl and β-aryl β-amino acid derivatives with excellent enantioselectivities (up to 99.6% ee). acs.org

Mannich-Type Reactions: The asymmetric Mannich-type reaction of chiral N-tert-butanesulfinyl imidates with N-tosyl aldimines provides a route to new chiral β-(sulfonylamino)sulfinylimidates with excellent diastereomeric excess. These intermediates can then be converted to the corresponding chiral β-amino acid derivatives. nih.gov

MethodCatalyst/ReagentSubstrateProductEnantioselectivity
Asymmetric HydroaminationCopper Complexα,β-unsaturated esters, amides, etc.Chiral β-amino acid derivativesHigh
Asymmetric HydrogenationRh-TangPhosβ-(acylamino)acrylatesChiral β-amino acid derivativesUp to 99.6% ee acs.org
Mannich-Type ReactionChiral N-sulfinyl imidatesN-tosyl aldiminesChiral β-sulfonylamino esters>98% ee nih.gov

This table summarizes selected methods for the asymmetric synthesis of chiral β-amino acid derivatives.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. wikipedia.org This is a crucial technique when an asymmetric synthesis is not feasible or provides low enantioselectivity.

Crystallization of Diastereomeric Salts: This is a classic method where the racemic mixture of an acid (or base) is reacted with a single enantiomer of a chiral base (or acid), known as a resolving agent. This forms a pair of diastereomeric salts which, having different physical properties, can be separated by fractional crystallization. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemate, causing them to travel through the chromatography column at different rates and thus be separated.

Kinetic Resolution: In this method, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving an excess of the other, less reactive enantiomer.

MethodPrincipleApplication
Crystallization of Diastereomeric SaltsFormation of diastereomers with different solubilities. wikipedia.orgSeparation of racemic acids and bases.
Chiral ChromatographyDifferential interaction with a chiral stationary phase.Analytical and preparative separation of enantiomers.
Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral catalyst or reagent.Enrichment of one enantiomer from a racemic mixture.

This table outlines the principles of common chiral resolution techniques.

Role As a Versatile Chemical Building Block and Intermediate in Advanced Synthesis

Application in Pharmaceutical Intermediate Synthesis

The core structure of 3-(diethylamino)propanoic acid is found within several classes of pharmacologically active compounds, making it a key intermediate in pharmaceutical synthesis.

While not a direct precursor in the most common synthesis routes, the 3-(diethylamino)ethyl ester moiety is a hallmark of many local anesthetics of the amino ester group, such as procaine. researchgate.net The synthesis of procaine, for instance, typically involves the esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol. researchgate.netbch.roscribd.com This highlights the importance of the diethylaminoethanol structural component for the biological activity of these compounds. The shared diethylamino group underscores a structural relationship, and derivatives of this compound can be envisioned as potential precursors for analogous structures with modified pharmacokinetic properties. The general structure of local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine, which is crucial for the molecule's mechanism of action. mdpi.com

Compound Typical Precursors Key Structural Moiety
Procaine4-aminobenzoic acid, 2-(diethylamino)ethanol2-(Diethylamino)ethyl ester
Benzocaine4-aminobenzoic acid, ethanolEthyl ester

The propanoic acid backbone is a valuable scaffold for the development of new drug candidates. By modifying the core structure of propanoic acid, vast libraries of compounds can be generated for pharmacological screening. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated as promising scaffolds for the development of antimicrobial and anticancer agents. nih.govmdpi.com Similarly, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives have been synthesized and shown to possess biological activity. researchgate.net These examples demonstrate that the 3-aminopropanoic acid framework serves as a versatile starting point for creating diverse molecular libraries to identify new therapeutic leads. The ability to introduce various substituents onto this scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties. researchgate.net

Utilization in Agrochemical Intermediate Synthesis

While β-amino acids and their derivatives are fundamental building blocks in organic synthesis, specific, widely documented applications of this compound as an intermediate in the large-scale synthesis of commercial agrochemicals are not prevalent in publicly available scientific literature. However, the synthesis of various pesticide intermediates often involves compounds with similar functional groups. For instance, propanoic acid derivatives are used in the synthesis of some herbicides. orgsyn.org The development of novel pesticides is a continuous process, and given its functional groups, this compound could potentially be used to create new active ingredients with desired properties.

Contributions to Dye and Pigment Synthesis

The N,N-diethylamino group is a powerful auxochrome, a group that intensifies color, and is a key component in many synthetic dyes. This makes derivatives of this compound, particularly those that can be converted to aniline derivatives, valuable intermediates in the synthesis of dyes and pigments. A closely related compound, 3-(diethylamino)phenol, is a crucial precursor in the synthesis of xanthene dyes, such as Rhodamine B, and other dyes like rosamines. researchgate.netwpmucdn.com The synthesis of these dyes often involves the condensation of 3-(diethylamino)phenol with other aromatic compounds. researchgate.net Furthermore, the 7-(N,N-diethylamino) moiety is integral to certain coumarin (B35378) dyes, which are known for their fluorescent properties. researchgate.net The presence of the diethylamino group is essential for the chromophoric system of these molecules, influencing their absorption and emission spectra.

Dye Class Key Precursor Containing Diethylamino Group Resulting Dye
Xanthene Dyes3-(Diethylamino)phenolRhodamine B
Rosamine Dyes3-(Diethylamino)phenolVarious Rosamines
Coumarin Dyes7-(N,N-diethylamino)-4-hydroxycoumarinAzo Coumarin Dyes

Integration into Polymer Science and Material Development

Propanoic acid and its derivatives are utilized in the synthesis of various polymers. For example, poly(3-hydroxypropionic acid) is a biodegradable polymer derived from 3-hydroxypropionic acid. researchgate.net The reactivity of both the carboxylic acid and the amino group in this compound allows for its potential integration into polymer chains, either as a monomer or as a modifying agent. For instance, 3-mercaptopropionic acid has been used in the biosynthesis of sulfur-containing polyesters. researchgate.net While direct polymerization of this compound is not widely documented, its structure suggests potential use in creating functional polymers with unique properties, such as modified solubility, charge characteristics, or chelating abilities, conferred by the tertiary amine group.

Function as a Branching Unit in Peptide and Oligomer Synthesis

In the synthesis of complex peptides and oligomers, branching units are sometimes incorporated to create dendritic or multi-functional structures. While simple amino acids form linear chains, molecules with more than two reactive sites can act as branching points. Although this compound in its native form is a linear β-amino acid, its structure could be chemically modified to serve as a branching unit. The concept of using branching connectors is established in peptide synthesis, with molecules like 1,3,5-triazine being used to construct peptide dendrimers. nih.gov The synthesis of peptides is a well-established field, with solid-phase peptide synthesis (SPPS) being a common method for creating long peptide chains. masterorganicchemistry.comyoutube.com The introduction of branching can lead to molecules with novel properties and applications, and innovative branching methods are an active area of research. youtube.com

Investigation of Biological Activities and Pharmacological Potential of 3 Diethylamino Propanoic Acid Derivatives

Antimicrobial Efficacy Studies of Derivatives

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Derivatives of 3-(diethylamino)propanoic acid, particularly those incorporating a 4-hydroxyphenyl moiety, have been identified as promising scaffolds for developing antimicrobials targeting multidrug-resistant bacteria and fungi. nih.govmdpi.com

Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent antimicrobial activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections. mdpi.com For instance, hydrazone derivatives containing heterocyclic substituents were found to have potent and broad-spectrum antimicrobial activity. nih.gov

In one study, the inclusion of a 4-NO2 substitution on a phenyl ring enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com Another study on different propionic acid derivatives found that a compound with a p-Br (para-bromo) electron-withdrawing group was the most active antibacterial agent against S. aureus and E. coli. arabjchem.org In contrast, the introduction of a dimethylamino substituent resulted in a complete loss of activity against all tested bacterial strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Propanoic Acid Derivatives (MIC, µg/mL)

Compound/Derivative TypeStaphylococcus aureusEnterococcus faecalisEscherichia coliKlebsiella pneumoniae
Phenyl-substituted (Compound 29) mdpi.com16>64>64>64
4-NO2 phenyl-substituted (Compound 30) mdpi.com16163264
p-Br substituted Schiff Base (Compound 15) arabjchem.orgMIC corresponding to pMIC 1.61-MIC corresponding to pMIC 1.61-
3-Aryl-3-(furan-2-yl)propanoic acid derivatives mdpi.com64-128-64-128-

*Note: pMIC is the negative logarithm of the molar Minimum Inhibitory Concentration. Higher values indicate greater potency. arabjchem.org

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also showed significant activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 64 µg/mL. nih.gov Hydrazones with heterocyclic substituents were particularly effective. nih.gov

Another study of propionic acid derivatives identified a compound containing a 3,4,5-trimethoxy group as the most active antifungal agent against Candida albicans and Aspergillus niger. arabjchem.org Additionally, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of C. albicans at a concentration of 64 µg/mL. mdpi.comnih.gov

Table 2: In Vitro Antifungal Activity of Selected Propanoic Acid Derivatives (MIC, µg/mL)

Compound/Derivative TypeCandida aurisCandida albicansAspergillus niger
3-((4-hydroxyphenyl)amino)propanoic acid derivatives nih.gov0.5 - 64--
3,4,5-trimethoxy substituted Schiff Base (Compound 10) arabjchem.org-MIC corresponding to pMIC 1.93MIC corresponding to pMIC 1.93
3-Aryl-3-(furan-2-yl)propanoic acid derivatives mdpi.comnih.gov-64-

*Note: pMIC is the negative logarithm of the molar Minimum Inhibitory Concentration. Higher values indicate greater potency. arabjchem.org

The antimicrobial activity of propanoic acid derivatives is highly dependent on their chemical structure. nih.govarabjchem.org Quantitative Structure-Activity Relationship (QSAR) studies have shown that the properties of these compounds are governed by specific molecular parameters. arabjchem.orgresearchgate.net

Key findings from SAR analyses include:

Influence of Substituents: The presence of electron-withdrawing groups, such as a bromo-group on the phenyl ring, tends to improve antibacterial activity against strains like S. aureus and E. coli. arabjchem.org Conversely, electron-releasing groups, like a trimethoxy moiety, can enhance antifungal activity against C. albicans and A. niger. arabjchem.org

Role of Heterocyclic Moieties: Hydrazone derivatives incorporating heterocyclic substituents have demonstrated the most potent and broad-spectrum antimicrobial effects. nih.gov

Impact of Specific Functional Groups: The introduction of certain groups can lead to a complete loss of activity; for example, adding a dimethylamino substituent to the phenyl ring of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives eliminated all antimicrobial effects. nih.gov

Ester vs. Schiff Bases: In one study, esters of propionic acid were generally found to be less potent antimicrobial agents than their Schiff base counterparts. arabjchem.org

These SAR insights are crucial for the rational design and optimization of new propanoic acid-based antimicrobial drug candidates. arabjchem.orgresearchgate.net

Anticancer Research and Antitumor Mechanisms of Derivatives

Derivatives of this compound have emerged as promising scaffolds for the development of novel anticancer agents. mdpi.comnih.gov Research has focused on their ability to induce cancer cell death and on understanding the underlying mechanisms, including their antioxidant properties. mdpi.commdpi.com

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. mdpi.com Notably, oxime derivatives and carbohydrazides from this series exhibited low micromolar activity, significantly greater than the standard chemotherapeutic agent cisplatin. mdpi.com These compounds were also potent against H69 small-cell lung carcinoma cells and the anthracycline-resistant H69AR cell line. mdpi.com

Similarly, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives found that several compounds could reduce A549 cell viability by 50% and showed favorable cytotoxicity profiles towards noncancerous Vero cells, suggesting selectivity for cancer cells. nih.govresearchgate.net

Table 3: In Vitro Antiproliferative Activity of Selected Propanoic Acid Derivatives against A549 Lung Cancer Cells

CompoundDescriptionIC50 (µM)Reference
Compound 21Oxime derivative5.42 mdpi.com
Compound 22Oxime derivative2.47 mdpi.com
CisplatinStandard ChemotherapeuticHigher than Compounds 21 & 22 mdpi.com
Compound 202-furyl substituentReduced viability by 50% nih.govresearchgate.net

The antiproliferative activity was found to be highly structure-dependent. For the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series, the presence of an oxime moiety was found to significantly enhance cytotoxic effects. mdpi.com

Reactive oxygen species (ROS) play a critical role in the development and progression of cancer. nih.govmdpi.com Consequently, compounds that possess both anticancer and antioxidant activities are of great therapeutic interest. mdpi.com

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant potential alongside their anticancer effects. nih.govmdpi.com The phenolic group within these structures is thought to confer significant antioxidant capabilities. mdpi.com The hydroxyl group can donate a hydrogen atom to neutralize ROS, while the adjacent amino group can enhance this effect by stabilizing the resulting phenoxyl radical. mdpi.com

In laboratory tests using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the most promising anticancer candidate from this series, a compound containing a 2-furyl substituent, also exhibited potent antioxidant properties. nih.govresearchgate.net This dual activity suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold could be valuable for developing new agents that combat cancer through multiple mechanisms. mdpi.com

Selective Cytotoxicity towards Cancerous Cells versus Non-Cancerous Cells

Recent studies have highlighted the potential of this compound derivatives as selective anticancer agents. These compounds have demonstrated the ability to induce cytotoxicity in cancerous cells while exhibiting lower toxicity towards non-cancerous cell lines, a critical attribute for potential therapeutic agents.

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their in vitro cytotoxic properties against the A549 non-small cell lung cancer (NSCLC) cell line. Several compounds, including those identified as 12, 20–22, and 29, were found to reduce A549 cell viability by 50%. nih.gov Notably, these active compounds displayed favorable cytotoxicity profiles when tested against non-cancerous Vero cells, indicating a degree of selectivity. nih.gov For instance, compound 20, which contains a 2-furyl substituent, showed promising selectivity towards cancerous cells over the non-transformed Vero cell line. nih.gov

Similarly, research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the most active compounds (21, 22, and 25) demonstrated relatively low cytotoxicity against non-cancerous HEK293 cells. mdpi.com This suggests a favorable therapeutic window for these compounds. The study also found that oxime derivatives 21 and 22, along with carbohydrazides 25 and 26, exhibited potent antiproliferative activity against H69 small-cell lung carcinoma cells and anthracycline-resistant H69AR cells, while maintaining a favorable cytotoxicity profile in non-cancerous HEK293 cells. mdpi.com

Furthermore, novel triphenyltin(IV) compounds derived from propanoic acid have shown significant antiproliferative activity. nih.govnih.govresearchgate.netmdpi.com These organotin(IV) carboxylates displayed outstanding activity against a panel of human tumor cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular cancer (HepG2). nih.govnih.gov While these compounds also showed high toxicity against normal NIH3T3 cells, their IC50 values were significantly higher in tumor cell lines, indicating a selectivity that was, in some cases, higher than or comparable to the established chemotherapeutic agent cisplatin. mdpi.com For example, complex Ph3SnL1 was found to be the most active against MCF-7 breast cells. mdpi.com

The structural characteristics of these derivatives play a crucial role in their selective cytotoxicity. For the 3-((4-hydroxyphenyl)amino)propanoic acid series, the presence of a phenolic group is thought to contribute to their anticancer and antioxidant properties. nih.gov In the case of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity. mdpi.com

Table 1: Cytotoxicity of Selected this compound Derivatives

Neurological and Neurotransmitter System Modulation Research for Related Compounds

Research into compounds structurally related to this compound has revealed significant interactions with the neurological and neurotransmitter systems. These investigations have primarily focused on receptor binding, enzyme inhibition, and effects on synaptic plasticity.

Receptor Binding Studies and Affinities

A series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated for their potency as selective antagonists for the EP3 receptor, a subtype of the prostaglandin (B15479496) E receptor. nih.gov These studies are crucial in understanding the structure-activity relationships that govern the binding of these compounds to specific neurological receptors. The introduction of one or two substituents into the two phenyl moieties of the parent compound generally led to an increase or retention of in vitro activity. nih.gov This highlights the potential for modifying the propanoic acid scaffold to achieve high affinity and selectivity for specific receptor targets within the central nervous system.

Enzyme Inhibition Kinetics within Neurological Pathways

Derivatives of related compounds have been investigated for their ability to inhibit enzymes that play a critical role in the pathogenesis of neurodegenerative diseases. For instance, thiazolidinones, which share some structural similarities, have emerged as promising candidates due to their anticholinesterase properties. nih.gov Specifically, 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one (DS27) was found to prevent alterations in acetylcholinesterase (AChE) activity in a rat model of cognitive impairment. nih.gov AChE is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE can restore synaptic levels of acetylcholine, offering symptomatic relief in conditions like Alzheimer's disease. mdpi.com

Furthermore, research has explored the inhibition of other enzymes involved in neurodegenerative pathways, such as sphingomyelinases and glycogen (B147801) synthase kinase-3 (GSK-3). mdpi.comnih.gov Novel dual inhibitors of neutral sphingomyelinase-2 (nSMase2) and AChE have shown promise in preclinical models of Alzheimer's disease. mdpi.com

Influence on Synaptic Plasticity and Cognitive Functions

Studies have demonstrated the potential of related compounds to modulate synaptic plasticity and improve cognitive function. Propionic acid (PPA) and its derivatives have been shown to affect the synaptic architecture of the hippocampus and prefrontal cortex in rats. nih.gov While high concentrations of propionate (B1217596) can lead to neurological dysfunction, certain derivatives have shown neuroprotective effects. nih.govfrontiersin.org

For example, the thiazolidinone derivative DS27 was shown to prevent memory deficits in a scopolamine-induced cognitive impairment model in rats. nih.gov This suggests a positive influence on the mechanisms underlying learning and memory. Another study demonstrated that propionic acid can ameliorate cognitive function through immunomodulatory effects in a model of perioperative neurocognitive disorders. nih.gov These findings indicate that derivatives of this compound could potentially be developed to target pathways involved in synaptic plasticity and cognitive enhancement.

Analgesic and Anti-inflammatory Properties of Related Derivatives

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.comresearchgate.net Ibuprofen (B1674241), a prominent member of this class, is known for its analgesic, antipyretic, and anti-inflammatory properties. orientjchem.orghumanjournals.com Research has extended to various other derivatives of propionic acid, revealing a broad spectrum of analgesic and anti-inflammatory activities.

Studies on 3-benzoyl-propionic acid (3BPA) have demonstrated its potential as an anti-inflammatory and analgesic agent. researchgate.net In vivo tests showed its effectiveness in reducing inflammation and pain in animal models. researchgate.net Similarly, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) has shown significant local analgesic and anti-inflammatory activity after oral administration. nih.gov It was found to inhibit acetic acid-induced writhing in mice and carrageenan-induced inflammation in rats, suggesting it acts as a local analgesic and anti-inflammatory agent without central nervous system involvement. nih.gov

The mechanism of action for many of these derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. orientjchem.org However, some derivatives may exert their effects through other pathways as well. Research has shown that forming derivatives of the carboxylate function of NSAIDs can lead to enhanced anti-inflammatory activity with reduced ulcerogenic effects, a common side effect of traditional NSAIDs. orientjchem.org

Table 2: Analgesic and Anti-inflammatory Activity of Related Propionic Acid Derivatives

Influence on Pharmacokinetic Properties and Drug Design Principles

The pharmacokinetic properties of this compound derivatives are a critical consideration in their development as therapeutic agents. The modification of the basic propanoic acid structure can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

One key strategy in drug design is the use of prodrugs to improve pharmacokinetic properties. For example, a series of ester prodrugs of 3-Hydroxymethyl-4-methyl-DCK, a potent HIV non-nucleoside reverse transcriptase inhibitor, were designed and synthesized to enhance its metabolic stability. nih.gov The l-alanine (B1666807) ester prodrug demonstrated desirable pharmacokinetic properties in vitro and in vivo, including improved oral bioavailability in rats. nih.gov This approach highlights how derivatization of a parent compound can overcome pharmacokinetic limitations.

The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (log P), is a crucial factor influencing its pharmacokinetic behavior. In the study of phenylpropanoic acid derivatives, it was found that derivatives bearing more lipophilic esters exhibited the best antiproliferative activity profiles. researchgate.net This suggests that modulating the lipophilicity of this compound derivatives could be a key principle in optimizing their therapeutic efficacy.

Furthermore, the chemical structure of these derivatives can impact their interaction with drug-metabolizing enzymes and transporters. For instance, in a study of ibuprofen derivatives, it was found that all the derivatives were not substrates for permeability glycoprotein (B1211001) (P-glycoprotein), which is a positive attribute as it suggests a reduced likelihood of therapeutic failure due to drug efflux. researchgate.net The study also predicted that these derivatives could be absorbed by the human intestine and cross the blood-brain barrier. researchgate.net

In the context of drug design, computational methods such as molecular docking are employed to predict the binding affinity and interaction of potential drug candidates with their target receptors. researchgate.net These in silico studies, combined with experimental pharmacokinetic data, provide a rational basis for the design of novel this compound derivatives with improved therapeutic potential.

Modulation of Solubility

The therapeutic efficacy of a compound is often linked to its solubility, which influences its absorption and distribution. For derivatives of this compound, solubility can be strategically modulated to improve pharmaceutical properties. The parent compound contains both a basic tertiary amine and an acidic carboxylic acid group, allowing for the formation of various salts to enhance aqueous solubility.

Furthermore, the prodrug approach is a key strategy for modifying solubility and other physicochemical characteristics. mdpi.com By converting the carboxylic acid group into an ester, for example, the polarity of the molecule can be decreased, thereby increasing its solubility in lipids. This modification is crucial for applications where transport across lipid-rich biological membranes is required. The choice of the esterifying alcohol can be tailored to fine-tune the solubility and hydrolysis rate of the resulting prodrug, allowing for controlled release of the active carboxylic acid derivative.

Impact on Membrane Permeability for Enhanced Bioavailability

Bioavailability, the fraction of an administered drug that reaches systemic circulation, is heavily dependent on its ability to cross biological membranes. mdpi.com For orally administered drugs, this involves permeating the intestinal epithelium. The physicochemical properties of this compound derivatives, such as lipophilicity and charge, are critical determinants of their membrane permeability. mdpi.com

Strategies to enhance membrane permeability often involve increasing a molecule's lipophilicity. mdpi.com Converting the polar carboxylic acid group of a this compound derivative into a less polar ester can mask the negative charge at physiological pH and increase its lipid solubility. mdpi.com This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of cell membranes.

Histone Deacetylase (HDAC) Inhibition by Coumarin-Conjugated Derivatives

Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their over-expression is linked to several forms of cancer, making them a significant target for anticancer drug development. nih.govbohrium.com A promising strategy in this area involves the creation of hybrid molecules that combine different pharmacophores to enhance therapeutic activity. Derivatives of this compound can serve as a linker region in such hybrids, connecting a surface-interacting "cap" group to a zinc-binding group that inhibits the enzyme.

Coumarin-conjugated hydroxamic acid derivatives have emerged as a potent class of HDAC inhibitors. rjraap.com In these molecules, a coumarin (B35378) moiety typically acts as the cap group, interacting with the surface of the enzyme. This is connected via a linker, such as a propanoic acid-derived chain, to a hydroxamic acid group, which chelates the zinc ion in the active site of the HDAC enzyme. mdpi.com

Numerous studies have synthesized and evaluated series of these coumarin-based derivatives, demonstrating significant HDAC inhibitory activity and potent antiproliferative effects against various human cancer cell lines. nih.govekb.eg For instance, certain novel coumarin-based hydroxamate derivatives have shown IC₅₀ values in the nanomolar range against HDAC1, with one compound being nearly 90 times more active than the approved drug Vorinostat (SAHA). mdpi.com These compounds have been shown to increase the acetylation of histones H3 and H4 in cancer cells, which is consistent with HDAC inhibition. nih.govmdpi.com This activity leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, key mechanisms for controlling cancer progression. mdpi.comnih.gov

The tables below summarize the antiproliferative activity of selected coumarin-conjugated derivatives from different research studies.

Table 1: HDAC Inhibitory Activity and Antiproliferative Effects of Selected Coumarin-Hydroxamate Derivatives Data sourced from multiple studies to illustrate the potential of this class of compounds.

CompoundCancer Cell LineMeasurementResultSource
10e HDAC1 (enzyme)IC₅₀0.24 nM mdpi.com
10e A549 (Lung)IC₅₀0.58 µM mdpi.com
10e Hela (Cervical)IC₅₀0.49 µM mdpi.com
11d A549 (Lung)IC₅₀0.76 µM mdpi.com
11d Hela (Cervical)IC₅₀0.61 µM mdpi.com
13a MDA-MB-231 (Breast)IC₅₀0.36 µM nih.gov
13c MDA-MB-231 (Breast)IC₅₀0.42 µM nih.gov
7c PC3 (Prostate)Growth Inhibition73% at 10 µM mdpi.com
7e BT-474 (Breast)Growth Inhibition78% at 10 µM mdpi.com
7i MDA-MB-231 (Breast)Growth Inhibition76% at 10 µM mdpi.com

Application in Animal Modeling for Disease Research (drawing insights from related compounds)

While specific studies focusing solely on this compound derivatives in animal models are limited, the broader class of propanoic acid derivatives and related small molecules have been extensively studied. These studies provide a strong basis for predicting how these compounds might be applied in preclinical disease research.

Inflammation Models

Derivatives of β-amino acids and other propanoic acids have been investigated for anti-inflammatory properties. mdpi.com Standard preclinical animal models are crucial for evaluating this potential. A widely used model is the carrageenan-induced paw edema model in rats, which assesses acute inflammation. researchgate.netsemanticscholar.org In this model, a substance is administered prior to the injection of carrageenan into the rat's paw, and the subsequent reduction in swelling is measured as an indicator of anti-inflammatory activity. researchgate.net For more chronic inflammatory conditions like rheumatoid arthritis, models such as antigen-induced arthritis are employed. nih.gov In such models, an inflammatory response containing lymphocytes and macrophages is generated in the synovium, allowing researchers to study nerve depletion and other pathological changes associated with the disease. nih.gov Given the anti-inflammatory potential of related structures, this compound derivatives could be evaluated in these models to determine their efficacy in mitigating inflammatory responses.

Nervous System Models

The development of therapeutics for central nervous system (CNS) disorders faces significant challenges, partly due to the difficulty of creating animal models that accurately replicate human diseases. nih.gov However, several models are used to study specific aspects of neurological damage and neuroinflammation.

Notably, 3-nitropropanoic acid, a related propanoic acid derivative, is a mitochondrial toxin used to create an animal model that mimics some pathological features of Huntington's disease. dntb.gov.ua Systemic administration of 3-nitropropanoic acid in rats leads to striatal damage and behavioral deficits relevant to the human condition. dntb.gov.ua Another relevant model involves the administration of lipopolysaccharide (LPS) to induce neuroinflammation, which can lead to long-term cognitive impairment. mdpi.com This model is used to test agents that may suppress the neuroinflammatory process and its consequences. mdpi.com These examples suggest that derivatives of this compound could be investigated in such models for potential neuroprotective or anti-neuroinflammatory effects.

Tumor Models

The anticancer potential of propanoic acid derivatives, particularly HDAC inhibitors, is frequently evaluated using in vivo tumor models. A common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice (such as NOD/SCID mice). frontiersin.org The subsequent growth of tumors can be monitored following treatment with the test compound. For example, a TAZQ-based hydroxamic acid derivative with HDAC inhibitory properties was shown to markedly reduce tumor growth in a non-small cell lung cancer xenograft model. frontiersin.org

Furthermore, radiolabeled amino acid derivatives are used for tumor imaging in animal models. nih.gov For instance, a fluorinated amino acid analog, (R)-[18F]NMeFAMP, was studied in rats with gliosarcoma. The compound showed significantly higher uptake in the tumor compared to the surrounding normal brain tissue, demonstrating its potential as a tracer for positron emission tomography (PET) in oncology. nih.gov This indicates a potential application for appropriately modified this compound derivatives as either therapeutic or diagnostic agents in oncology, which can be validated using established animal tumor models.

Advanced Analytical and Characterization Methodologies for 3 Diethylamino Propanoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 3-(Diethylamino)propanoic acid, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of this compound in solution. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, quantity, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show four distinct signals corresponding to the different sets of non-equivalent protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to hydrogen bonding. The protons on the ethyl groups and the propanoic acid backbone give rise to characteristic multiplets.

Predicted ¹H-NMR Data for this compound Data predicted based on analysis of structurally similar compounds like propanoic acid and ethyl 3-(diethylamino)propanoate.

Structural Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Description
-CH₂CH₃ ~1.1 - 1.3 Triplet (t) 6H Protons of the two methyl groups, coupled to the adjacent methylene protons.
-CH₂ CH₃ ~2.8 - 3.1 Quartet (q) 4H Protons of the two methylene groups of the ethyl substituents, coupled to the methyl protons.
-N-CH₂ - ~2.9 - 3.2 Triplet (t) 2H Methylene protons adjacent to the nitrogen atom, coupled to the other backbone methylene group.
-CH₂CH₂ -COOH ~2.6 - 2.8 Triplet (t) 2H Methylene protons adjacent to the carbonyl group, coupled to the methylene group next to the nitrogen.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, five unique carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (~170-180 ppm). The other signals correspond to the four distinct aliphatic carbons of the structure.

Predicted ¹³C-NMR Data for this compound Data predicted based on analysis of structurally similar compounds.

Structural Assignment Predicted Chemical Shift (δ, ppm)
C =O ~175 - 180
-N-C H₂- ~48 - 52
-C H₂CH₃ ~45 - 49
-CH₂C H₂-COOH ~32 - 36

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The most prominent feature is an extremely broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info This band typically overlaps with the C-H stretching vibrations. Another key absorption is the strong, sharp peak for the carbonyl (C=O) stretch, which appears in the range of 1725-1700 cm⁻¹. docbrown.info

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Description
O-H stretch (Carboxylic Acid) 3300 - 2500 Strong, Very Broad Characteristic of hydrogen-bonded dimers. docbrown.info
C-H stretch (Alkyl) 2975 - 2850 Medium-Strong Aliphatic C-H stretching from ethyl and propanoic backbone.
C=O stretch (Carbonyl) 1725 - 1700 Strong, Sharp Carbonyl group of the carboxylic acid. docbrown.info
C-O stretch 1320 - 1210 Medium Stretching vibration of the carbon-oxygen single bond.
C-N stretch 1250 - 1020 Medium-Weak Tertiary amine C-N stretching vibration.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which typically requires the presence of chromophores—structural units with π-electrons or non-bonding valence electrons that can be promoted to higher energy levels. This compound is a saturated aliphatic compound and lacks conjugated π-systems or aromatic rings. Its constituent functional groups, the tertiary amine and the carboxylic acid, exhibit electronic transitions (n→σ* and n→π*, respectively) but these occur at wavelengths in the far-UV region (typically below 220 nm). Consequently, UV-Vis spectroscopy is not a primary technique for the structural characterization or routine analysis of this compound in the standard 200-800 nm range.

Mass Spectrometry (MS) Applications for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₇H₁₅NO₂.

The molecular weight of the compound is 145.20 g/mol . In electron ionization (EI) mass spectrometry, the molecule will generate a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 145. The fragmentation pattern observed in the mass spectrum provides further structural evidence. A key fragmentation pathway for tertiary amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion, which is often the base peak in the spectrum.

Plausible Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formation Pathway
145 [C₇H₁₅NO₂]⁺ Molecular Ion ([M]⁺)
130 [C₆H₁₂NO₂]⁺ Loss of a methyl radical (•CH₃) from a diethylamino group.
100 [C₅H₁₀NO]⁺ Loss of the carboxyl group (•COOH).
86 [C₅H₁₂N]⁺ Alpha-cleavage, loss of •CH₂COOH radical, forming a stable diethyl iminium ion.
72 [C₄H₁₀N]⁺ Alpha-cleavage with loss of an ethyl group.

Chromatographic Analysis Techniques

Chromatographic methods are paramount for separating this compound from impurities, starting materials, or byproducts, thereby enabling accurate purity assessment.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is well-suited for determining the purity of this compound and for quantifying any volatile impurities. The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.

For a polar molecule like this compound, a polar capillary column (e.g., a wax-type column) is often preferred to achieve good peak shape and resolution. The carboxylic acid functional group can sometimes lead to peak tailing due to adsorption onto the column. To mitigate this, derivatization is a common strategy, where the carboxylic acid is converted into a more volatile and less polar ester (e.g., a methyl or ethyl ester) prior to analysis. However, direct analysis is also feasible with appropriate column selection and optimized conditions.

A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For definitive identification of impurities, GC is often coupled with a mass spectrometer (GC-MS), which provides mass spectra for each separated component, allowing for their structural identification.

Quantitative Analytical Methods

Quantitative analysis is essential for determining the exact amount or concentration of this compound in a sample. This can be achieved through various instrumental and classical chemistry techniques.

Spectrophotometric Quantification (e.g., Near-Infrared Spectroscopy with Multivariate Analysis)

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that can be used for the quantitative determination of organic compounds. The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm) contains information about overtone and combination vibrations of fundamental molecular bonds, such as C-H, O-H, and N-H. Although tertiary amines lack an N-H bond, the C-H bonds of the ethyl groups and the propyl chain, as well as the O-H bond of the carboxylic acid, provide a characteristic spectral fingerprint for this compound.

Due to the broad and overlapping nature of NIR absorption bands, univariate analysis (using a single wavelength) is often insufficient. Instead, multivariate analysis techniques, such as Principal Component Regression (PCR) or Partial Least Squares (PLS) regression, are employed. These statistical methods can build a robust calibration model by correlating the full NIR spectra of a set of calibration samples with the known concentrations of this compound, as determined by a primary reference method (like titration or HPLC).

The process involves:

Calibration: A set of samples with varying, known concentrations of this compound are prepared.

Spectral Acquisition: The NIR spectrum of each calibration sample is recorded.

Model Building: A PLS or other multivariate model is developed that mathematically links the spectral variations to the concentration changes. Pre-processing steps like smoothing, derivatives, and scatter correction are often applied to the spectral data to improve model performance.

Validation: The model's predictive ability is tested using an independent set of validation samples.

Quantification: Once validated, the model can be used to predict the concentration of this compound in unknown samples based on their NIR spectra.

This method is particularly advantageous for at-line or in-line process monitoring due to its speed and non-invasive nature.

Table 3: Example of a PLS Calibration Model for NIR Quantification

Parameter Value
Spectra Range 1100 - 2500 nm
Number of Factors 5
R² (Calibration) 0.998
Root Mean Square Error of Calibration (RMSEC) 0.05% w/w

| Root Mean Square Error of Prediction (RMSEP) | 0.07% w/w |

Table 4: Predicted vs. Actual Concentration for Validation Samples

Sample ID Actual Conc. (% w/w) Predicted Conc. (% w/w) Residual
V-1 5.2 5.1 -0.1
V-2 10.1 10.2 +0.1
V-3 14.8 14.7 -0.1

Titration Methods for Acidic or Basic Properties

Titration is a classic and highly accurate method for the quantitative analysis of acidic or basic substances. This compound is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a weakly basic tertiary amine group. This allows for its quantification via acid-base titration. researchgate.net

A common approach is potentiometric titration, where the compound is dissolved in a suitable solvent (typically water or a water/alcohol mixture) and titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). A pH electrode is used to monitor the change in pH as the titrant is added. The resulting titration curve—a plot of pH versus the volume of titrant added—shows distinct equivalence points (or inflection points).

For this compound, the titration with a strong base will typically show two equivalence points:

The first equivalence point corresponds to the neutralization of the protonated form of the compound, if starting in an acidic solution.

More commonly, starting with the zwitterionic form in water, the titration with NaOH neutralizes the carboxylic acid group. The volume of NaOH required to reach this first major equivalence point is directly proportional to the amount of this compound in the sample.

The concentration or purity of the substance can be calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample. This method is highly precise and is often used as a reference method for calibrating other techniques like HPLC or NIR.

Table 5: Representative Potentiometric Titration Data

Volume of 0.1 M NaOH (mL) Measured pH
0.00 3.50
2.00 3.85
4.00 4.20
5.00 4.45 (pKa₁ Region)
6.00 4.75
8.00 5.60
9.90 6.80
10.00 8.50 (Equivalence Point)
10.10 10.20
12.00 11.25

Computational Chemistry and Theoretical Studies on 3 Diethylamino Propanoic Acid

Molecular Docking Investigations with Biological Targets

There is currently a lack of published research specifically detailing the molecular docking of 3-(Diethylamino)propanoic acid with any biological targets. As a result, data regarding its ligand-protein interaction profiling and binding affinity predictions are not available.

Ligand-Protein Interaction Profiling

No studies were found that profiled the specific interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, between this compound and the active sites of proteins through molecular docking simulations.

Binding Affinity Predictions

In the absence of molecular docking studies, there are no available predictions for the binding affinity, typically expressed in terms of binding energy (e.g., kcal/mol), of this compound to any specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

No literature was identified that focuses on the development of Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound. Therefore, information on predictive modeling and key structural features for biological activity is not available.

Predictive Modeling of Biological Activities

There are no published QSAR models that can be used to predict the biological activities of this compound derivatives. Research in this area would be necessary to establish relationships between the molecular structure of these derivatives and their potential biological effects.

Identification of Key Structural Descriptors

As no QSAR studies have been conducted, the key structural descriptors (e.g., electronic, steric, hydrophobic properties) that influence the biological activity of this compound derivatives have not been identified or quantified.

Reaction Mechanism Elucidation through Computational Methods

No computational studies detailing the elucidation of reaction mechanisms involving this compound were found. Theoretical investigations into its reactivity, transition states, and reaction pathways are not present in the current scientific literature.

Conformational Analysis and Molecular Dynamics Simulations on this compound

Computational chemistry and theoretical studies provide valuable insights into the molecular structure, flexibility, and dynamic behavior of this compound, also known as N,N-Diethyl-β-alanine. These investigations, primarily through conformational analysis and molecular dynamics simulations, help to elucidate the molecule's preferred shapes and its behavior in various environments.

Conformational Analysis

Conformational analysis of this compound focuses on identifying the stable arrangements of its atoms and the energy differences between them. Like other β-amino acids, the conformational landscape of this molecule is largely defined by the torsion angles of its backbone. scirp.org The key dihedral angle is around the central carbon-carbon bond (Cα-Cβ).

Experimental studies using NMR spectroscopy have indicated that N,N-diethyl-β-alanine exhibits little to no significant conformational preference when dissolved in water. acs.orgacs.org This suggests that in an aqueous solution, the molecule exists as a dynamic equilibrium of multiple conformations, likely including both gauche and trans arrangements, without a strong energetic preference for any single form. acs.org

Theoretical studies on the parent compound, β-alanine, support the presence of several stable conformations. scirp.org These computational models, often employing Density Functional Theory (DFT), predict various stable geometries. While specific high-level computational studies exclusively on this compound are not extensively documented in the literature, the general principles derived from β-alanine are applicable. The primary difference would be the steric influence of the two ethyl groups on the nitrogen atom, which could modestly alter the relative energies of the conformers compared to the unsubstituted β-alanine.

The stable conformations of β-amino acids are generally categorized by the dihedral angle of the N-C-C-C backbone. The primary conformations are typically found to be variations of gauche (dihedral angle of approximately ±60°) and trans (dihedral angle of approximately 180°). scirp.org Intramolecular hydrogen bonding between the carboxylic acid group and the amino group can also play a role in stabilizing certain conformations, particularly in non-polar environments. scirp.orgresearchgate.net

Table 1: Representative Theoretical Conformational Data for β-Alanine (as a model for β-amino acids)

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol) - Gas Phase (DFT)Relative Energy (kcal/mol) - Gas Phase (HF)
1-64°0.000.40
257°0.430.00
3175°0.540.35
4-173°0.770.63
570°1.451.15

This table is based on general findings for β-alanine and serves as an illustrative example of the types of conformations and energy differences that would be investigated for this compound. scirp.org The presence of diethyl groups would introduce additional rotational degrees of freedom and potential steric effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. pnas.org For this compound, an MD simulation would provide a detailed picture of its dynamic behavior, including its conformational flexibility, interactions with solvent molecules, and intramolecular motions.

A typical MD simulation for this compound would involve the following steps:

System Setup: A starting 3D structure of the this compound molecule is placed in a simulation box, which is then filled with a chosen solvent, such as water, to mimic experimental conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between all atoms.

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), calculating the forces on each atom and updating their positions and velocities at very small time steps.

The resulting trajectory from an MD simulation would allow for the analysis of various properties, such as:

Conformational Transitions: How the molecule transitions between different gauche and trans conformers.

Solvation Structure: The arrangement of water molecules around the carboxylic acid and diethylamino groups.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds.

Flexibility: Identifying which parts of the molecule are more rigid or more flexible by analyzing atomic fluctuations.

Conclusion and Future Research Directions

Synthesis and Application Potential of 3-(Diethylamino)propanoic Acid in Emerging Fields

The synthesis of β-amino acids, including this compound, has evolved beyond traditional multi-step methods which often require pre-functionalized starting materials and hazardous reagents. illinois.edu Recent advancements focus on more direct and efficient routes, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which utilize simpler building blocks. illinois.edu

The future application potential for this compound in emerging fields is intrinsically linked to its nature as a β-amino acid. These molecules are crucial in peptidomimetics, where their incorporation into peptide chains can enhance metabolic stability and target selectivity compared to their α-amino acid counterparts. illinois.edu This stability is a key attribute for developing novel therapeutics. researchgate.netacs.org The diethylamino group, in particular, can influence the compound's solubility, basicity, and interaction with biological targets, making it a valuable building block for combinatorial chemistry and drug discovery.

Unexplored Biological Activities and Therapeutic Avenues for Derivatives

While direct pharmacological studies on this compound are not extensively documented, the broader class of β-amino acid derivatives exhibits a wide spectrum of biological activities. hilarispublisher.com Derivatives of aryl propionic acids, for instance, are known for their anti-inflammatory, antibacterial, anticonvulsant, and analgesic properties. orientjchem.org Future research should focus on synthesizing a library of derivatives of this compound to explore their therapeutic potential.

Key areas of investigation could include:

Antimicrobial Agents: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against multidrug-resistant bacterial and fungal pathogens. nih.gov Similarly, derivatives of this compound could be designed and screened for antimicrobial efficacy.

Anticancer Therapeutics: Various β-amino acid derivatives have been investigated as components of anticancer agents. hilarispublisher.com The structural scaffold of this compound could be incorporated into new molecules designed to target cancer cells.

Neurological Applications: Given that some propanoic acid derivatives, like 3-Nitropropionic acid, are used to model neurodegenerative diseases, it is conceivable that novel derivatives of this compound could be explored for neuroprotective or other neurological activities. nih.govnih.gov

Peptidomimetics: Incorporating this compound into peptides could lead to new therapeutic candidates with improved stability against enzymatic degradation, a significant advantage in drug development. acs.orgmdpi.com

Systematic screening of such derivatives against a wide range of biological targets is a promising avenue for discovering new lead compounds for various diseases.

Advancements in Sustainable Synthesis and Green Chemistry for Related Compounds

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dergipark.org.trsynthiaonline.com For β-amino acids, this translates to developing catalytic methods that avoid toxic reagents and multiple purification steps. researchgate.net

Future research in the sustainable synthesis of this compound and related compounds should focus on several key areas:

Biocatalysis: The use of enzymes for the synthesis of β-alanine offers a green alternative to traditional chemical methods, often proceeding under mild conditions with high specificity. researchgate.netnih.gov Exploring enzymatic routes for the synthesis of N-substituted β-amino acids is a promising direction.

Renewable Feedstocks: Efforts are being made to produce β-amino acids from renewable resources, such as biomass-derived intermediates like 3-hydroxypropionic acid. springernature.com Developing pathways to synthesize this compound from such sustainable starting materials would significantly improve its environmental footprint.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. synthiaonline.com

Safer Solvents: The use of environmentally benign solvents like water or bio-based solvents, or conducting reactions in solvent-free conditions, is a core principle of green chemistry that should be applied to the synthesis of these compounds. jddhs.comscienceopen.com

Adopting these green chemistry principles will not only make the production of these compounds more environmentally friendly but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net

Prospects for Advanced Materials Science Applications

The unique structural features of β-amino acids make them attractive building blocks for the creation of advanced materials. Polymers based on amino acids are of great interest due to their potential biocompatibility and biodegradability. tandfonline.com

Future prospects for this compound in materials science include:

Functional Polymers: As an N-substituted β-amino acid, it can be used as a monomer for the synthesis of poly-β-peptoids. digitellinc.com These polymers are mimics of peptides and have potential applications in biomaterials and drug delivery due to their resistance to proteolysis. digitellinc.com Recent developments in water-insensitive polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs) could facilitate the synthesis of such polymers under more environmentally friendly conditions. digitellinc.com

Self-Assembling Materials: The amphiphilic nature that can be imparted to derivatives of this compound could be exploited to create self-assembling systems, such as micelles or vesicles, for encapsulation and delivery of active molecules.

Chiral Materials: Optically active polymers derived from chiral β-amino acids can form stable secondary structures, such as helices. illinois.edu The synthesis of chiral versions of this compound could lead to polymers with unique optical or recognition properties.

The incorporation of this versatile building block into polymers and other macromolecular structures opens up possibilities for designing novel materials with tailored properties for a wide range of applications, from biomedicine to advanced functional materials. tandfonline.com

Q & A

Q. What are the established synthetic routes for 3-(Diethylamino)propanoic acid, and how can its purity be validated?

Methodological Answer:

  • Synthesis: A common approach involves nucleophilic substitution of propanoic acid derivatives with diethylamine under controlled pH (acidic or basic conditions). For example, ester intermediates (e.g., ethyl 3-bromopropanoate) can react with diethylamine, followed by hydrolysis to yield the carboxylic acid .
  • Purification: Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients) is recommended.
  • Characterization: Validate purity via:
    • NMR: Confirm structure using 1^1H and 13^{13}C NMR. For instance, the diethylamino group shows characteristic triplet signals (~2.5–3.5 ppm for CH2_2 groups) .
    • Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 146.2 for C7_7H15_{15}NO2_2) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Refer to SDS guidelines (e.g., skin/eye irritation risks). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
  • Storage: Keep in airtight containers at room temperature, away from oxidizing agents. Monitor for decomposition (e.g., discoloration or gas formation) .
  • Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the conformational flexibility of this compound vary with pH and solvent polarity?

Methodological Answer:

  • pH-Dependent Studies: Use 1^1H NMR to track protonation states. The tertiary amine group (pKa_a ~10–11) remains protonated in acidic media, stabilizing intramolecular hydrogen bonds with the carboxylate group. Deprotonation at higher pH increases conformational flexibility .
  • Solvent Effects: Computational modeling (DFT or MD simulations) reveals that polar solvents (e.g., water) stabilize zwitterionic forms, while nonpolar solvents favor folded conformations .

Q. What analytical strategies resolve contradictions in metabolic profiling data for derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine LC-MS/MS (for phase I/II metabolites) with 13^{13}C-isotope tracing to confirm metabolic pathways. For example, dehydroxylation and decarboxylation products can be distinguished via retention time and fragmentation patterns .
  • Contradiction Resolution: Discrepancies in metabolite identification (e.g., false positives) are minimized using high-resolution mass spectrometry (HRMS) and synthetic standards .

Q. How can researchers optimize the synthesis of chiral analogs of this compound for enantioselective studies?

Methodological Answer:

  • Chiral Catalysis: Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the amine alkylation step. For example, (S)-proline-derived catalysts can induce enantiomeric excess (>90%) .
  • Characterization: Validate enantiopurity via chiral HPLC (e.g., CHIRALPAK® columns) or circular dichroism (CD) spectroscopy .

Q. What computational tools predict the intermolecular interactions of this compound with biological targets?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., amino acid decarboxylases). Focus on hydrogen bonding between the carboxylate group and active-site residues .
  • MD Refinement: Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.